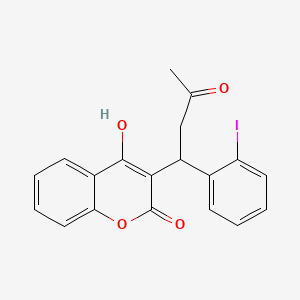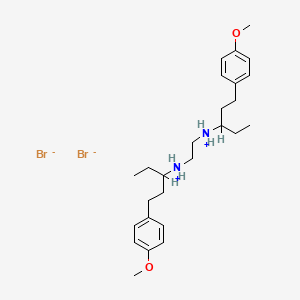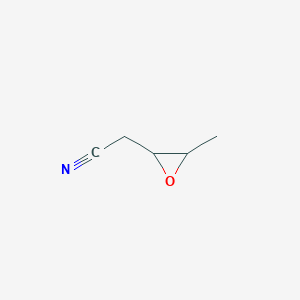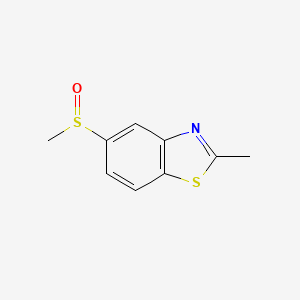![molecular formula C10H8O5S B13744174 Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide CAS No. 21211-28-9](/img/structure/B13744174.png)
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C10H8O5S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and oxygen atoms
Métodos De Preparación
The synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide involves several steps. One common method includes the reaction of benzo[b]thiophene with appropriate reagents to introduce the hydroxyl and carboxylate groups. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Análisis De Reacciones Químicas
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or thiols.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparación Con Compuestos Similares
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:
Methyl benzo[b]thiophene-2-carboxylate: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxybenzo[b]thiophene-2-carboxylate: Lacks the methyl ester group, affecting its solubility and interaction with biological targets.
Benzo[b]thiophene-2-carboxylic acid: Lacks both the hydroxyl and methyl ester groups, leading to distinct properties and applications.
Propiedades
Número CAS |
21211-28-9 |
|---|---|
Fórmula molecular |
C10H8O5S |
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-1,1-dioxo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H8O5S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5,11H,1H3 |
Clave InChI |
HJCMWOVPTCMTMC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


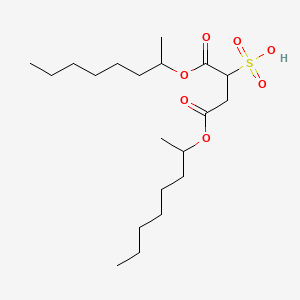
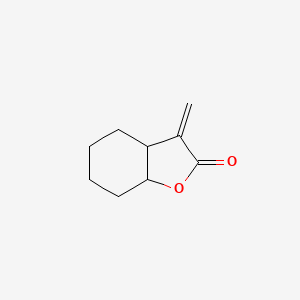



![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)

